

physical and chemical properties of 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,3-Trichloro-1-butene**

Cat. No.: **B079411**

[Get Quote](#)

An In-depth Technical Guide to 1,1,3-Trichloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloro-1-butene is a chlorinated alkene with the molecular formula $C_4H_5Cl_3$. As a member of the organochlorine family, its chemical behavior is characterized by the presence of both a carbon-carbon double bond and multiple chlorine substituents. This guide provides a comprehensive overview of the known physical and chemical properties of **1,1,3-trichloro-1-butene**, offering insights into its structure, reactivity, and potential applications in chemical synthesis. Due to the limited availability of data for this specific isomer, information from related chlorinated butenes is included to provide a broader context for its potential characteristics and reactivity.

Physicochemical Properties

The physical and chemical properties of **1,1,3-trichloro-1-butene** are summarized in the table below. It is important to note that while some data is available for the 1,1,3-isomer, other values are derived from computational estimates or data for isomeric compounds.

Property	Value	Source
Molecular Formula	$C_4H_5Cl_3$	[1] [2]
Molecular Weight	159.44 g/mol	[1] [2]
CAS Number	13279-86-2	[1] [3]
Appearance	Colorless liquid (presumed)	Inferred from isomers
Boiling Point	158.5 °C at 760 mmHg	[1]
Melting Point	No data available for 1,1,3-isomer. (-52 °C for 2,3,4-trichloro-1-butene)	[4] [5]
Density	1.301 g/cm ³	[1]
Vapor Pressure	3.39 mmHg at 25°C	[1]
Solubility	Insoluble in water; Soluble in benzene and chloroform (for 2,3,4-trichloro-1-butene)	[4] [5]
LogP	2.93 - 3.0	[1] [6]
Flash Point	76.6 °C	[1]

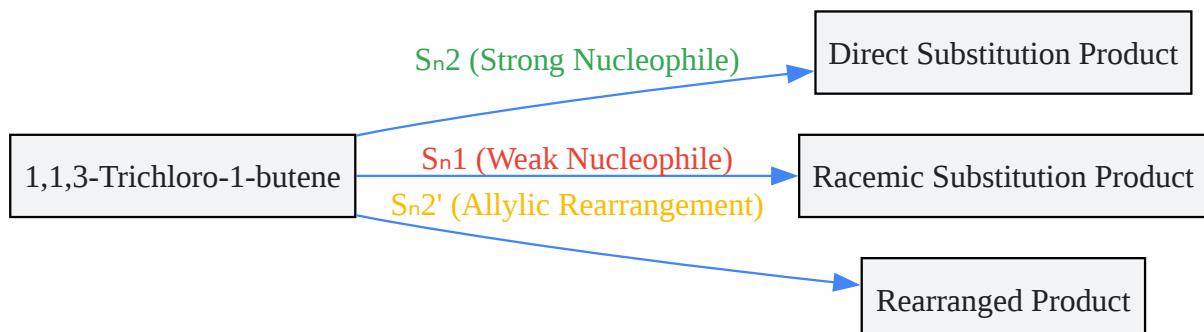
Spectral Data

Detailed experimental spectral data for **1,1,3-trichloro-1-butene** is not readily available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum would be expected to show signals corresponding to the methyl and methine protons, with chemical shifts and coupling patterns influenced by the adjacent chlorine atoms and the double bond.
- ¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms, with the carbons attached to chlorine atoms and those of the double bond showing characteristic downfield shifts.

- Infrared (IR) Spectroscopy: Key absorption bands would be expected for C=C stretching (around 1600-1650 cm^{-1}), C-H stretching and bending, and C-Cl stretching (typically in the fingerprint region, 600-800 cm^{-1}).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

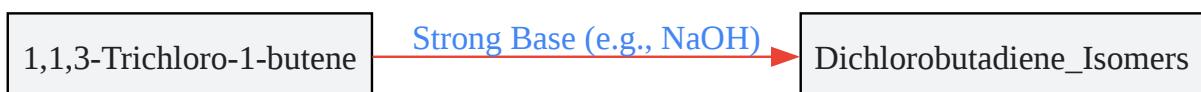
Chemical Reactivity and Synthesis


The reactivity of **1,1,3-trichloro-1-butene** is dictated by the interplay between the electrophilic double bond and the electron-withdrawing chlorine atoms.

Synthesis

A potential synthetic route to **1,1,3-trichloro-1-butene** involves the isomerization of other trichlorobutene isomers.^[1] However, detailed experimental protocols for its synthesis are not well-documented in publicly accessible literature. The synthesis of related chlorinated butenes often involves the chlorination of butene or its derivatives.^[4]

Reactivity


1. Nucleophilic Substitution: The allylic chlorine atom at the C-3 position is susceptible to nucleophilic substitution reactions. The reaction can proceed via direct substitution ($S_{\text{N}}2$) or with allylic rearrangement ($S_{\text{N}}2'$), depending on the nucleophile and reaction conditions. Weaker nucleophiles might favor an $S_{\text{N}}1$ -type mechanism due to the potential for forming a stabilized allylic carbocation.

[Click to download full resolution via product page](#)

Caption: Potential nucleophilic substitution pathways for **1,1,3-trichloro-1-butene**.

2. Dehydrochlorination: In the presence of a strong base, **1,1,3-trichloro-1-butene** can undergo dehydrochlorination to form dichlorobutadiene isomers. The rate and regioselectivity of this elimination reaction are influenced by the strength of the base and the reaction temperature. Studies on other trichlorobutene isomers have shown that dehydrochlorination proceeds via an E2 mechanism.

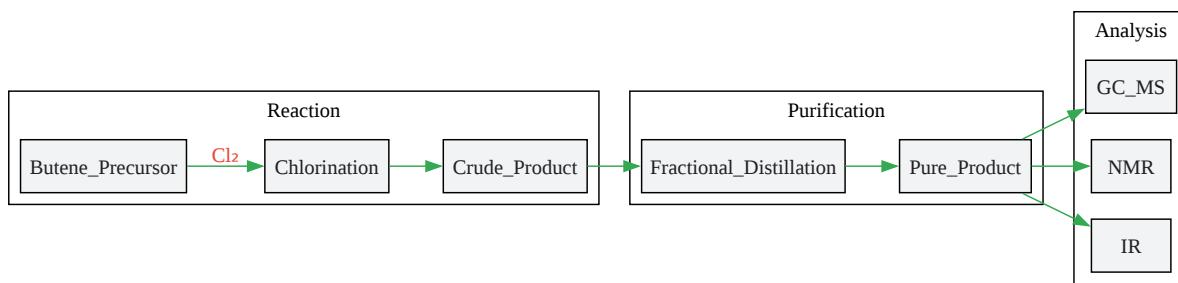
[Click to download full resolution via product page](#)

Caption: Dehydrochlorination of **1,1,3-trichloro-1-butene**.

3. Electrophilic Addition: The double bond in **1,1,3-trichloro-1-butene** can undergo electrophilic addition reactions, although the presence of electron-withdrawing chlorine atoms deactivates the double bond towards this type of reaction compared to unhalogenated alkenes.

Biological Activity and Toxicology

Specific toxicological data for **1,1,3-trichloro-1-butene** is scarce. However, chlorinated aliphatic hydrocarbons as a class can exhibit toxicity.^[7] Studies on the isomer 2,3,4-trichloro-1-butene indicate that it can be an irritant upon inhalation and may cause tissue damage with repeated exposure.^[4] It is reasonable to assume that **1,1,3-trichloro-1-butene** may have similar hazardous properties. Due to the lack of specific data, this compound should be handled with appropriate safety precautions in a well-ventilated area, and direct contact should be avoided. Some chlorinated butenes have been shown to be toxic and persistent in the environment.^{[8][9]}


Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **1,1,3-trichloro-1-butene** are not readily available in the surveyed literature. Researchers interested

in working with this compound would need to adapt general procedures for the synthesis and handling of chlorinated alkenes.

General Synthetic Approach (Hypothetical)

A potential laboratory-scale synthesis could involve the controlled chlorination of a suitable butene precursor followed by purification using fractional distillation. The reaction progress would be monitored by techniques such as gas chromatography (GC), and the final product structure confirmed by spectroscopic methods (NMR, IR, MS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 1,1,3-Trichloro-1-butene - 13279-86-2 | VulcanChem vulcanchem.com
- 3. chembk.com [chembk.com]
- 4. Buy 2,3,4-Trichloro-1-butene | 2431-50-7 smolecule.com

- 5. 2,3,4-Trichloro-1-butene | C4H5Cl3 | CID 17073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,3-Trichlorobut-1-ene | C4H5Cl3 | CID 25829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eurochlor.org [eurochlor.org]
- 8. (PDF) Degradation of chlorinated butenes and butadienes by granular iron. (2008) | R. E. Hughes | 2 Citations [scispace.com]
- 9. Degradation Of Chlorinated Butenes And Butadienes By Granular Iron [witpress.com]
- To cite this document: BenchChem. [physical and chemical properties of 1,1,3-Trichloro-1-butene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079411#physical-and-chemical-properties-of-1-1-3-trichloro-1-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com